molecular formula C20H17NO2S2 B2398215 N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide CAS No. 1797615-37-2

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide

Cat. No.: B2398215
CAS No.: 1797615-37-2
M. Wt: 367.48
InChI Key: OMZFDOKDXJPWCB-UHFFFAOYSA-N
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Description

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide is an organic compound that features a benzoyl group attached to a thiophene ring, which is further connected to a benzamide structure through a methylthio linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 5-benzoylthiophene-2-carbaldehyde: This can be achieved by the Friedel-Crafts acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction to 5-benzoylthiophene-2-methanol: The aldehyde group is reduced to a hydroxyl group using a reducing agent like sodium borohydride.

    Conversion to 5-benzoylthiophene-2-methyl bromide: The hydroxyl group is converted to a bromide using phosphorus tribromide.

    Nucleophilic substitution to form this compound: The bromide reacts with 2-(methylthio)benzamide in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Nitrated or halogenated thiophene derivatives.

Scientific Research Applications

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoyl and thiophene moieties could facilitate binding to hydrophobic pockets, while the benzamide group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide: shares structural similarities with other benzoylthiophene derivatives and benzamide compounds.

    N-(2-benzoylphenyl)-2-(methylthio)benzamide: Similar structure but with a different substitution pattern on the thiophene ring.

    N-((5-benzoylthiophen-2-yl)methyl)-2-(ethylthio)benzamide: Similar structure but with an ethylthio group instead of a methylthio group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both benzoyl and methylthio groups on the thiophene ring can influence its electronic properties and interactions with biological targets.

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S2/c1-24-17-10-6-5-9-16(17)20(23)21-13-15-11-12-18(25-15)19(22)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZFDOKDXJPWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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